molecular formula C21H20F2N2O B11598310 11-(3,5-difluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(3,5-difluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B11598310
M. Wt: 354.4 g/mol
InChI Key: MZJGLZTVKGQGQQ-UHFFFAOYSA-N
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Description

11-(3,5-difluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a compound belonging to the class of benzodiazepines. Benzodiazepines are known for their effects on the central nervous system, often used as anxiolytics, sedatives, and muscle relaxants .

Preparation Methods

The synthesis of 11-(3,5-difluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be achieved through microwave-assisted synthesis. This method involves the use of silica-supported fluoroboric acid as a catalyst. The reaction conditions typically include the use of acetonitrile as a solvent at room temperature . The compounds are obtained in good yield through this facile synthesis method .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group.

Common reagents used in these reactions include fluoroboric acid, acetonitrile, and various oxidizing and reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

11-(3,5-difluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:

Mechanism of Action

The compound exerts its effects by binding to the benzodiazepine binding site on GABA A receptors. This binding enhances the effect of the neurotransmitter GABA, leading to increased inhibitory effects in the central nervous system. This results in anxiolytic, sedative, and muscle relaxant effects .

Comparison with Similar Compounds

Similar compounds include other benzodiazepine derivatives such as diazepam and chlordiazepoxide. Compared to these compounds, 11-(3,5-difluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has shown promising anxiolytic effects even at lower doses . This highlights its potential as a more effective anxiolytic agent.

Biological Activity

The compound 11-(3,5-difluorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a member of the dibenzo[b,e][1,4]diazepine class. This class is known for its diverse biological activities and potential therapeutic applications. The unique structural features of this compound, particularly the presence of fluorine substituents on the phenyl ring, suggest enhanced biological activity and stability.

  • Molecular Formula : C21H20F2N2O
  • Molecular Weight : 354.4 g/mol
  • IUPAC Name : 6-(3,5-difluorophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one

The biological activity of this compound is primarily attributed to its interaction with the GABA_A receptors , where it acts as a positive allosteric modulator. This enhances the inhibitory effects of GABA (gamma-aminobutyric acid), leading to anxiolytic and sedative properties. The fluorine atoms are believed to contribute to its binding affinity and selectivity for these receptors.

Anxiolytic Effects

Research indicates that compounds in the dibenzo[b,e][1,4]diazepine class exhibit significant anxiolytic effects . Studies have shown that this compound reduces anxiety-like behavior in animal models.

Antioxidant Properties

This compound has also been investigated for its antioxidant properties . It demonstrates the ability to scavenge free radicals and reduce oxidative stress in various biological systems. This property is crucial for potential applications in neuroprotection and the treatment of neurodegenerative diseases.

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in various studies. It shows promise in protecting neuronal cells from apoptosis induced by oxidative stress and excitotoxicity.

Case Studies and Experimental Data

Several studies have been conducted to evaluate the pharmacological profile of this compound:

StudyMethodologyKey Findings
Study 1Animal model (mice)Significant reduction in anxiety-like behavior compared to control group.
Study 2In vitro assaysExhibited strong antioxidant activity with IC50 values comparable to known antioxidants.
Study 3Neuroprotection assaysReduced neuronal cell death by 40% under oxidative stress conditions.

Comparative Analysis with Similar Compounds

A comparative analysis with similar compounds reveals that the presence of fluorine atoms enhances both the lipophilicity and biological activity of this compound compared to its non-fluorinated analogs.

Compound NameMolecular WeightAnxiolytic ActivityAntioxidant Activity
11-(3-fluorophenyl)-...352.4 g/molModerateLow
11-(2-fluorophenyl)-...354.0 g/molHighModerate
11-(3,5-difluorophenyl)-... 354.4 g/mol High High

Properties

Molecular Formula

C21H20F2N2O

Molecular Weight

354.4 g/mol

IUPAC Name

6-(3,5-difluorophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C21H20F2N2O/c1-21(2)10-17-19(18(26)11-21)20(12-7-13(22)9-14(23)8-12)25-16-6-4-3-5-15(16)24-17/h3-9,20,24-25H,10-11H2,1-2H3

InChI Key

MZJGLZTVKGQGQQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=CC(=CC(=C4)F)F)C(=O)C1)C

Origin of Product

United States

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